molecular formula C17H18N6O3S B2610312 2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 941911-96-2

2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide

Cat. No.: B2610312
CAS No.: 941911-96-2
M. Wt: 386.43
InChI Key: NJHSLKBXCYLQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . They are also known to inhibit LSD1 activity and increase the expression of H3K4me2 at the cellular level .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several rings and functional groups. It includes a triazolo[4,5-d]pyrimidine core, a methoxyphenyl group, a thio group, and a dimethyl-3-oxobutanamide group . The exact 3D conformation and stereochemistry of the molecule would require further computational or experimental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the current literature .

Scientific Research Applications

Biological Activity and Antioxidant Activity

A study detailed the synthesis of a series of compounds, including those with structures similar to the queried compound, using the Biginelli protocol. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial and antioxidant activities. This research suggests potential applications in developing antimicrobial agents with added antioxidant benefits (Gilava, Patel, Ram, & Chauhan, 2020).

Antimicrobial Applications

Another study synthesized new 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested them for their antibacterial activity against various bacterial strains. Two compounds from this series exhibited potent antibacterial activities, suggesting the potential of these compounds in antibiotic development (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Synthesis of Heterocycles with Antimicrobial Potential

Research on the synthesis of new thiophene-based heterocycles, including pyrazole, pyridine, and triazolopyrimidines, demonstrated potential antimicrobial properties. Some synthesized compounds showed higher antimicrobial activity than standard drugs, indicating their potential in developing new antimicrobial agents (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

MRSA and VRE Inhibition

A study on thieno[2,3-b]pyridine-fused triazolopyrimidinones revealed significant inhibitory activities against Gram-positive bacterial strains, including MRSA and VRE. This suggests the compound's potential application in treating infections caused by these resistant bacteria (Sanad, Mekky, Said, & Elneairy, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazine analogs, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it interacts with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds have been found to have good lipophilicity, allowing them to diffuse easily into cells . This suggests that this compound may also have good bioavailability.

Result of Action

Compounds with similar structures have shown good antitumor activities , suggesting that this compound may also have potential antitumor effects.

Action Environment

Similar compounds have shown sensitivity towards impact and friction , suggesting that physical factors may influence the action of this compound.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N,N-dimethyl-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-10(24)14(17(25)22(2)3)27-16-13-15(18-9-19-16)23(21-20-13)11-6-5-7-12(8-11)26-4/h5-9,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHSLKBXCYLQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)N(C)C)SC1=NC=NC2=C1N=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.